The Pivotal Role of Intermediate-11 in the Synthesis of Monomethyl Auristatin E (MMAE) for Antibody-Drug Conjugates
The Pivotal Role of Intermediate-11 in the Synthesis of Monomethyl Auristatin E (MMAE) for Antibody-Drug Conjugates
For Immediate Release
This in-depth technical guide elucidates the critical function of Intermediate-11, a key drug-linker conjugate, in the sophisticated synthesis of Monomethyl Auristatin E (MMAE)-based therapeutics. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis, experimental protocols, and quantitative data associated with Intermediate-11, a cornerstone in the construction of potent antibody-drug conjugates (ADCs).
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent.[1] Owing to its cytotoxicity, it is not used as a standalone drug but is instead conjugated to a monoclonal antibody that directs it to cancer cells.[1] The synthesis of these complex biotherapeutics involves a modular approach, where the cytotoxic payload (MMAE) is attached to a linker system before its final conjugation to the antibody. Intermediate-11, chemically identified as (S)-2-((S)-2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylpropanamido)-3-methylbutanamido)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethylbutanamide , also known as Mc-Val-Cit-PAB-MMAE , represents a pivotal stage in this process.[2][3]
This intermediate is a sophisticated molecule comprising the MMAE payload, a protease-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative para-aminobenzylcarbamate (PAB) spacer, and a maleimidocaproyl (Mc) group.[2] The maleimide (B117702) moiety serves as a reactive handle for the crucial final step of conjugating the drug-linker to cysteine residues on the monoclonal antibody, forming a stable thioether bond.[4][5]
Synthesis Pathway and Logical Workflow
The synthesis of Mc-Val-Cit-PAB-MMAE is a multi-step process that involves the careful assembly of its constituent parts. The logical workflow culminates in the coupling of the fully assembled linker to the MMAE payload. The following diagram illustrates the key transformations in the synthesis of this critical intermediate.
Caption: Logical workflow for the synthesis and utilization of Intermediate-11 (Mc-Val-Cit-PAB-MMAE).
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and purification of Intermediate-11 (Mc-Val-Cit-PAB-MMAE) and its subsequent conjugation.
| Parameter | Value | Reference |
| Synthesis of Fmoc-Val-Cit-PAB-MMAE | ||
| Yield | 78% | [3] |
| Deprotection to NH2-Val-Cit-PAB-MMAE | ||
| Yield | 70.7% | [3] |
| Final Conjugation to Antibody | ||
| Purity of Conjugate | ≥ 99% | [6] |
| Drug-to-Antibody Ratio (DAR) | ~4 | [6] |
| Purity of Mc-Val-Cit-PAB-MMAE | >95% to >99% |
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis and utilization of Intermediate-11.
Synthesis of Fmoc-Val-Cit-PAB-MMAE
This protocol describes the coupling of the protected linker to the MMAE payload.
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Materials:
-
Fmoc-Val-Cit-PAB-PNP (1.1 equivalents)
-
Monomethyl Auristatin E (MMAE) (1.0 equivalent)
-
1-Hydroxybenzotriazole (HOBt) (1.0 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dry Pyridine
-
-
Procedure:
-
Dissolve Fmoc-Val-Cit-PAB-PNP, MMAE, and HOBt in a mixture of anhydrous DMF and dry pyridine.[3]
-
Stir the reaction mixture at room temperature.[3]
-
Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).[3]
-
Upon completion, purify the crude product by semi-preparative HPLC.[3]
-
Lyophilize the purified fractions to obtain Fmoc-Val-Cit-PAB-MMAE as a solid. A yield of 78% has been reported for this step.[3]
-
Deprotection of Fmoc Group to Yield NH2-Val-Cit-PAB-MMAE
This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group to liberate the terminal amine.
-
Materials:
-
Fmoc-Val-Cit-PAB-MMAE (1 equivalent)
-
Piperidine (B6355638) (20 equivalents)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF.[3]
-
Add piperidine to the solution and stir at room temperature for 20 minutes.[3]
-
Upon completion of the reaction, purify the crude product by reverse-phase preparative HPLC.[3]
-
Lyophilize the purified fractions to yield the desired product as a white solid. A yield of 70.7% has been reported for this step.[3]
-
Conjugation of Mc-Val-Cit-PAB-MMAE (Intermediate-11) to an Antibody
This final step involves the reaction of the maleimide group of Intermediate-11 with reduced cysteine residues on the antibody.
-
Materials:
-
Monoclonal Antibody (mAb) with available cysteine residues
-
Mc-Val-Cit-PAB-MMAE (Intermediate-11)
-
Reducing agent (e.g., TCEP)
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Reduce the interchain disulfide bonds of the mAb using a suitable reducing agent to expose free thiol groups.
-
Purify the reduced mAb to remove the excess reducing agent.
-
Dissolve Mc-Val-Cit-PAB-MMAE in a suitable organic co-solvent (e.g., DMSO).
-
Add the Mc-Val-Cit-PAB-MMAE solution to the reduced mAb in PBS.
-
Allow the conjugation reaction to proceed at a controlled temperature and time.
-
Purify the resulting Antibody-Drug Conjugate (ADC) using size-exclusion chromatography or other suitable methods to remove unconjugated drug-linker and other impurities.
-
Characterize the final ADC for purity, drug-to-antibody ratio (DAR), and aggregation. Purity of the final conjugate is often reported to be ≥ 99%.[6]
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the overall experimental workflow from the synthesis of Intermediate-11 to the final ADC.
Caption: Experimental workflow for the synthesis and conjugation of Intermediate-11.
References
- 1. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 2. rsc.org [rsc.org]
- 3. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]
- 4. WO2012098044A1 - Process for the preparation of n,n-diisopropyl-3-(2-hydroxy-5-methylphenyl)- 3-phenyl propylamine and its salts starting from a novel intermediate - Google Patents [patents.google.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
